Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate
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Overview
Description
Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a diazenyl group attached to a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate typically involves the reaction of 4-aminophenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(4-aminophenoxy)acetate. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with pyrrolidine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share structural similarities and exhibit comparable biological activities.
Phenoxyacetate derivatives: These compounds have similar chemical properties and are used in various applications, including herbicides and pharmaceuticals.
Uniqueness
Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate is unique due to the combination of its diazenyl and pyrrolidine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
34153-38-3 |
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Molecular Formula |
C14H19N3O3 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
ethyl 2-[4-(pyrrolidin-1-yldiazenyl)phenoxy]acetate |
InChI |
InChI=1S/C14H19N3O3/c1-2-19-14(18)11-20-13-7-5-12(6-8-13)15-16-17-9-3-4-10-17/h5-8H,2-4,9-11H2,1H3 |
InChI Key |
KBEBCJGEOYKREV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)N=NN2CCCC2 |
Origin of Product |
United States |
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